molecular formula C21H18FN5O3S B2977056 N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893935-85-8

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2977056
CAS No.: 893935-85-8
M. Wt: 439.47
InChI Key: KMGQXQJMMDKPGD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is built around a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold known to mimic purine bases and interact with a variety of enzyme active sites, particularly kinase ATP binding pockets . The structure is further functionalized with a 4-fluorophenyl group at the 1-position of the pyrazole and a (2,4-dimethoxyphenyl)acetamide side chain connected via a thioether linkage, modifications that are strategically designed to optimize target binding affinity and physicochemical properties. The primary research value of this compound lies in its potential as a candidate for investigating new anticancer therapies. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively documented in scientific literature for their potent cytotoxic activities and ability to inhibit proliferation in various human cancer cell lines . These biomolecules can function by inducing cell cycle arrest and promoting apoptosis in malignant cells. Researchers can utilize this compound as a key intermediate or a lead compound in the discovery and development of novel targeted therapies. Its mechanism of action is anticipated to involve the inhibition of specific signaling pathways crucial for cancer cell survival and growth, consistent with the profile of related pyrazole-containing molecules that act as selective enzyme inhibitors . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate precautions in accordance with laboratory safety protocols.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-15-7-8-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGQXQJMMDKPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, 4-fluorobenzaldehyde, and other reagents necessary for constructing the pyrazolopyrimidine core and the thioacetamide linkage. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and various purification techniques like column chromatography.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioacetamide group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrazolopyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl rings and pyrazolo[3,4-d]pyrimidine core. Key comparisons are outlined below:

Acetamide Substituent Variations

  • N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (): The acetamide is linked to a 4-acetamidophenyl group instead of 2,4-dimethoxyphenyl.
  • 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide ():
    The 4-(trifluoromethoxy)phenyl group introduces strong electron-withdrawing properties, contrasting with the 2,4-dimethoxyphenyl’s electron-donating methoxy groups. This substitution may enhance metabolic stability but reduce membrane permeability .

Pyrazolo[3,4-d]pyrimidine Core Modifications

  • N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide ():
    The 3-chlorophenyl group on the pyrazolo[3,4-d]pyrimidine core replaces the 4-fluorophenyl group. Chlorine’s larger atomic radius and stronger electronegativity could increase steric hindrance and alter binding kinetics .

  • N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide (): This compound features an ethylthio and isobutylamino substitution on the pyrazolo[3,4-d]pyrimidine, introducing bulkier groups that may impact solubility and selectivity .

Data Tables for Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (Target) C₂₂H₂₀FN₅O₃S (Inferred) ~465.5 (Estimated) 2,4-dimethoxyphenyl (acetamide), 4-fluorophenyl (pyrazolo[3,4-d]pyrimidine) N/A
N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide C₂₁H₁₈N₆O₂S 426.5 4-acetamidophenyl (acetamide), phenyl (pyrazolo[3,4-d]pyrimidine)
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide C₂₀H₁₃F₄N₅O₂S 463.4 4-(trifluoromethoxy)phenyl (acetamide), 4-fluorophenyl (pyrazolo[3,4-d]pyrimidine)
N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide C₂₁H₁₆ClN₅O₂S 437.9 4-acetylphenyl (acetamide), 3-chlorophenyl (pyrazolo[3,4-d]pyrimidine)

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to the 4-(trifluoromethoxy)phenyl analog (), but may reduce metabolic stability due to methoxy groups’ susceptibility to oxidative demethylation .
  • Fluorine vs. Chlorine Substitutions : The 4-fluorophenyl group in the target compound may offer better bioavailability than chlorine-substituted analogs (), as fluorine’s smaller size and lower steric hindrance favor target engagement .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a dimethoxyphenyl group, a thioacetamide linkage, and a pyrazolo[3,4-d]pyrimidin moiety. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other therapeutic areas.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C22H20FN5O3S
Molecular Weight 421.48 g/mol
Density 1.11 g/cm³
Boiling Point 400.8 °C
Flash Point 196.2 °C

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .
  • Receptor Interaction : The presence of the fluorophenyl group may enhance binding affinity to specific receptors or proteins involved in signaling pathways related to cancer progression .
  • Thioacetamide Linkage : This moiety may play a role in the compound's reactivity and interactions with biological targets, potentially influencing its pharmacokinetic properties .

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 0.39 ± 0.06 µM against HCT116 cells and 0.46 ± 0.04 µM against MCF-7 cells .
    • In vitro studies indicated that the compound inhibits cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Antifungal and Antimicrobial Properties :
    • Similar pyrazole derivatives have been reported to exhibit antifungal activity against Candida species and antibacterial properties against Gram-positive bacteria .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study A : Investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 0.46 µM, suggesting potent anticancer activity.
  • Study B : Examined the compound's effect on HepG2 liver cancer cells, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction.

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